molecular formula C16H10ClNO2S B11320643 N-(3-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide

N-(3-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B11320643
M. Wt: 315.8 g/mol
InChI Key: CAZSAWCJPOXRDA-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide: is a chemical compound that belongs to the class of isothiochromenes This compound is characterized by the presence of a 3-chlorophenyl group attached to an isothiochromene core, which is further functionalized with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 1-oxo-1H-isothiochromene-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic benefits. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison: N-(3-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its isothiochromene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications. For instance, the presence of the isothiochromene core may enhance its stability and resistance to metabolic degradation, making it a promising candidate for drug development.

Properties

Molecular Formula

C16H10ClNO2S

Molecular Weight

315.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C16H10ClNO2S/c17-11-5-3-6-12(9-11)18-15(19)14-8-10-4-1-2-7-13(10)16(20)21-14/h1-9H,(H,18,19)

InChI Key

CAZSAWCJPOXRDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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